molecular formula C12H15NO B14911185 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one

1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one

Cat. No.: B14911185
M. Wt: 189.25 g/mol
InChI Key: XIXZGBIBIPFBEJ-UHFFFAOYSA-N
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Description

1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. This compound, in particular, features a quinoline core with a methyl group at the 6-position and an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions using acylating agents like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and ethanone groups.

    6-Methylquinoline: Similar structure with a methyl group at the 6-position but lacking the ethanone group.

    1-Acetylquinoline: Similar structure with an ethanone group at the 1-position but lacking the methyl group.

Uniqueness

1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one is unique due to the presence of both the methyl group at the 6-position and the ethanone group at the 1-position

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9-5-6-12-11(8-9)4-3-7-13(12)10(2)14/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XIXZGBIBIPFBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C

Origin of Product

United States

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